

Einecs 286-127-4 chemical properties and structure

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Compound of Interest

Compound Name: *Einecs 286-127-4*

Cat. No.: *B12681404*

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Einecs 286-127-4: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical properties and structure of **Einecs 286-127-4**, a 3:1 molecular adduct of formic acid and 2,4,6-tris[(dimethylamino)methyl]phenol. This document consolidates available data on its identification, physicochemical properties, synthesis, and analytical methodologies. The information is presented to support research, development, and quality control activities involving this compound.

Chemical Identity and Structure

Einecs 286-127-4 is a complex formed by the acid-base reaction between three equivalents of formic acid and one equivalent of 2,4,6-tris[(dimethylamino)methyl]phenol. The tertiary amine groups of the phenol derivative are protonated by the formic acid molecules, resulting in a salt-like structure.

The parent compound, 2,4,6-tris[(dimethylamino)methyl]phenol, is a highly substituted phenol with three dimethylaminomethyl groups at the ortho and para positions relative to the hydroxyl group. This arrangement provides multiple sites for interaction and gives the molecule its

characteristic properties as a catalyst and curing agent. The addition of formic acid modifies its polarity and solubility.^[1]

Table 1: Chemical Identification

Identifier	Value
EINECS Number	286-127-4
CAS Number	85187-38-8
IUPAC Name	formic acid;2,4,6-tris[(dimethylamino)methyl]phenol
Molecular Formula	C18H33N3O7
Molecular Weight	403.48 g/mol
Canonical SMILES	CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C.C(=O)O.C(=O)O.C(=O)O ^[1]
InChI Key	ADWLCJZIOHORGX-UHFFFAOYSA-N ^[1]

Structural Diagram:

The chemical structure of **Einecs 286-127-4** involves the ionic interaction between the formate anions and the protonated tertiary amine groups of the 2,4,6-tris[(dimethylamino)methyl]phenol cation.

Figure 1: Structural representation of **Einecs 286-127-4**.

Physicochemical Properties

Quantitative data for the **Einecs 286-127-4** complex is limited. The properties of the parent compound, 2,4,6-tris[(dimethylamino)methyl]phenol, are well-documented and provide a baseline for understanding the behavior of the adduct. The formation of the salt is expected to increase its solubility in polar solvents.

Table 2: Physicochemical Data of 2,4,6-Tris[(dimethylamino)methyl]phenol (Parent Compound)

Property	Value	Reference
Appearance	Amber to red-brown liquid with an amine odor	[2]
Density	0.974 g/cm ³ at 15 °C	[3]
Boiling Point	130-135 °C at 1 mmHg	[2]
Vapor Pressure	<0.01 mmHg at 21 °C	
Refractive Index	n _{20/D} 1.516	
Flash Point	124 °C (closed cup)	[2]
Water Solubility	Miscible	
logP	1.29 (Predicted)	[4]

Experimental Protocols

Synthesis

The synthesis of **Einecs 286-127-4** is a two-step process involving the synthesis of the parent phenol followed by its reaction with formic acid.

Step 1: Synthesis of 2,4,6-Tris[(dimethylamino)methyl]phenol

The primary method for synthesizing 2,4,6-tris[(dimethylamino)methyl]phenol is the Mannich reaction.[5] This involves the condensation of phenol, formaldehyde, and dimethylamine.

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